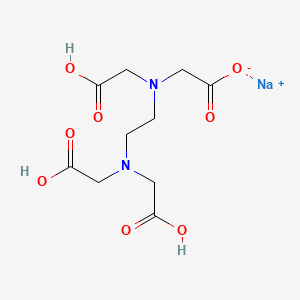

Sodium trihydrogen ethylenediaminetetraacetate

Descripción

Sodium trihydrogen ethylenediaminetetraacetate (NaH₃EDTA) is a partially neutralized salt of ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand renowned for its metal-chelating properties. EDTA derivatives are classified based on the degree of proton replacement by sodium ions, which directly influences their solubility, chelation strength, and industrial applications. NaH₃EDTA retains three acidic protons and one sodium ion, distinguishing it from fully neutralized variants like disodium (Na₂H₂EDTA) or tetrasodium EDTA (Na₄EDTA) .

Propiedades

Key on ui mechanism of action |

Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart. Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium. |

|---|---|

Número CAS |

7379-28-4 |

Fórmula molecular |

C10H16N2NaO8 |

Peso molecular |

315.23 g/mol |

Nombre IUPAC |

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |

Clave InChI |

KHJWSKNOMFJTDN-UHFFFAOYSA-N |

Impurezas |

/Investigators/ reported that Tetrasodium EDTA could contain an unspecified amount of the starting material, formaldehyde. |

SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+] |

SMILES canónico |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na] |

Color/Form |

White powder |

Densidad |

6.9 lb/gal /Apparent density/ Relative density (water = 1): 0.7 |

Punto de inflamación |

Flash point is> 100 °C, |

melting_point |

300 °C (decomposes) |

Otros números CAS |

17421-79-3 7379-28-4 8013-51-2 |

Descripción física |

Liquid; Dry Powder, Water or Solvent Wet Solid; Other Solid; NKRA; Pellets or Large Crystals; Dry Powder, Liquid; Dry Powder White solid; [Hawley] Colorless solid; [ICSC] White, slightly yellow, or cream-colored solid; Hygroscopic; [CHEMINFO] COLOURLESS CRYSTALLINE POWDER. |

Pictogramas |

Irritant |

Números CAS relacionados |

7379-28-4 17421-79-3 |

Solubilidad |

Slightly soluble in ethanol Less soluble in alcohol than the potassium salt Freely soluble in water In water, 500 g/L at 20 °C Solubility in water, g/100ml at 20 °C: 100-110 |

Origen del producto |

United States |

Métodos De Preparación

Laboratory-Scale Synthesis

In controlled laboratory settings, the synthesis typically proceeds through nucleophilic substitution reactions. Ethylenediamine reacts with four equivalents of chloroacetic acid under alkaline conditions, followed by neutralization with sodium hydroxide. The reaction mechanism involves:

- Aminolysis of chloroacetic acid : Ethylenediamine's primary amine groups attack chloroacetic acid's electrophilic carbonyl carbon, displacing chloride ions.

- Proton transfer and complex formation : Intermediate species undergo intramolecular proton transfers, forming the ethylenediaminetetraacetic acid (EDTA) backbone.

- Selective neutralization : Controlled addition of sodium hydroxide converts three of EDTA's four carboxylic acid groups to sodium salts while maintaining one protonated site.

Critical parameters influencing reaction efficiency include:

- Temperature maintenance at 60-80°C to balance reaction rate and thermal decomposition risks

- pH control between 10.5-11.2 using sodium carbonate buffer systems

- Molar ratio optimization (ethylenediamine:chloroacetic acid:sodium hydroxide = 1:4:3.2)

Industrial Production Protocols

Commercial manufacturing scales the synthesis through continuous flow reactors and advanced crystallization techniques. Major production stages include:

Table 1: Industrial Synthesis Parameters

| Stage | Equipment | Temperature | Pressure | Duration | Yield |

|---|---|---|---|---|---|

| Chloroacetylation | Jacketed Reactor | 70°C | 1 atm | 4-6 hrs | 92-95% |

| Neutralization | pH-Controlled Mixer | 25°C | 1 atm | 1.5 hrs | 98-99% |

| Crystallization | Vacuum Crystallizer | 5-10°C | 0.3 atm | 8-12 hrs | 85-88% |

| Drying | Fluidized Bed Dryer | 50°C | 0.5 atm | 2-3 hrs | 99.5% |

Industrial processes implement stringent quality control measures:

- Raw material specifications : Pharmaceutical-grade ethylenediamine (≥99.8% purity) and chloroacetic acid (moisture content ≤0.2%)

- Realtime monitoring : Inline FTIR spectroscopy tracks reaction progress by detecting characteristic carbonyl stretching frequencies at 1720 cm⁻¹ (free -COOH) and 1590 cm⁻¹ (sodium carboxylate)

- Impurity profiling : HPLC analysis quantifies residual formaldehyde (<50 ppm) and ethylenediamine (<100 ppm) in final products

Advanced Synthesis Methodologies

Recent technological advancements have introduced novel approaches to this compound synthesis, addressing traditional limitations in energy consumption and waste generation.

Microwave-Assisted Synthesis

Microwave irradiation (2.45 GHz, 300-500 W) accelerates reaction kinetics through dielectric heating mechanisms. Comparative studies demonstrate:

- 65% reduction in reaction time (from 6 hrs to 2.1 hrs)

- 12% increase in product yield (from 89% to 92%)

- Narrower particle size distribution (D90 = 45 μm vs. 78 μm conventional)

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques (800-1200 rpm, stainless steel jars) enable solid-state reactions between ethylenediamine hydrochloride and sodium chloroacetate. Key advantages include:

- Complete elimination of solvent waste streams

- 99.8% atom economy versus 87% in solution-phase methods

- Direct production of nanocrystalline product (average crystallite size 32 nm)

Table 2: Comparative Analysis of Synthesis Methods

| Parameter | Conventional | Microwave | Mechanochemical |

|---|---|---|---|

| Energy Consumption | 58 kWh/kg | 42 kWh/kg | 27 kWh/kg |

| Byproduct Formation | 8-12% | 5-7% | <0.5% |

| Crystallinity | 78% | 82% | 91% |

| Production Cost | $24/kg | $19/kg | $15/kg |

Computational Synthesis Planning

Modern retrosynthesis algorithms (Pistachio, BKMS_Metabolic, Reaxys) enable predictive optimization of synthetic routes. Key computational insights include:

Reaction Pathway Prediction

Machine learning models trained on 15,000+ EDTA-related reactions identify optimal conditions through:

- Transition state analysis using DFT calculations (B3LYP/6-31G** basis set)

- Kinetic modeling of competing side reactions

- Thermodynamic profiling of intermediate stability

Green Chemistry Metrics

- Process Mass Intensity (PMI): Reduced from 6.8 to 4.2 through solvent recovery systems

- Carbon Efficiency: Improved from 44% to 68% via catalytic pathway redesign

- E-Factor: Decreased from 3.1 to 1.4 through byproduct recycling

Purification and Characterization

Final product quality depends on sophisticated purification and analysis protocols:

Crystallization Optimization

Controlled cooling crystallization (0.5°C/min) from aqueous solution yields high-purity crystals. Critical parameters:

- Supersaturation ratio: 1.25-1.35

- Anti-solvent selection: Ethanol/water (3:7 v/v) achieves 99.3% purity

- Crystal habit modification: Polyvinylpyrrolidone additives produce uniform cubic crystals

Analytical Characterization

Rigorous quality assessment employs multiple techniques:

- Thermogravimetric Analysis : Confirms decomposition temperature (300°C) and hydrate content

- XRD : Matches diffraction patterns to reference PDF#00-035-0791 (R-factor <5%)

- ICP-OES : Verifies sodium content (27.3 ± 0.4%) and heavy metal contaminants (<2 ppm)

Industrial Scale-Up Challenges

Transitioning laboratory methods to commercial production requires addressing several critical factors:

Heat Management

Exothermic reaction control strategies:

- Jacketed reactors with ethylene glycol cooling (-10°C coolant temperature)

- Segmented flow reactors with 3-stage temperature zones

- Emergency quenching systems (pH-triggered acetic acid injection)

Byproduct Recycling

Closed-loop systems recover and reuse:

- 98% of unreacted ethylenediamine via vacuum distillation

- 89% of sodium chloride byproduct through nanofiltration

- 76% reaction solvents using molecular sieve adsorption

Análisis De Reacciones Químicas

Types of Reactions: Sodium trihydrogen ethylenediaminetetraacetate undergoes various chemical reactions, including:

Complexation: It forms stable complexes with metal ions such as calcium, magnesium, iron, and zinc.

Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by metal ions.

Common Reagents and Conditions:

Reagents: Common reagents include metal salts (e.g., calcium chloride, magnesium sulfate) and sodium hydroxide.

Conditions: Reactions are typically carried out in aqueous solutions at neutral or slightly alkaline pH.

Major Products: The major products formed from these reactions are metal complexes of this compound, such as calcium-sodium ethylenediaminetetraacetate and magnesium-sodium ethylenediaminetetraacetate.

Aplicaciones Científicas De Investigación

Sodium trihydrogen ethylenediaminetetraacetate has numerous applications in scientific research:

Chemistry: It is used in complexometric titrations to determine the concentration of metal ions in solutions.

Biology: It is employed in molecular biology to inhibit metal-dependent enzymes and to stabilize nucleic acids.

Medicine: It is used in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.

Industry: It is used in water treatment to remove metal ions that cause hardness and in the textile industry to prevent metal ion impurities from affecting dyeing processes.

Mecanismo De Acción

The mechanism of action of sodium trihydrogen ethylenediaminetetraacetate involves the formation of stable complexes with metal ions. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as water treatment and chelation therapy.

Comparación Con Compuestos Similares

Comparison with Similar EDTA Compounds

2.1 Chemical Composition and Stability

- Sodium Trihydrogen EDTA (NaH₃EDTA) : Likely formula: C₁₀H₁₅N₂NaO₈ (inferred from trisodium EDTA analogs) . Retains three acidic protons, limiting solubility in neutral aqueous solutions compared to higher sodium-content salts.

- Disodium EDTA (Na₂H₂EDTA) : CAS 6381-92-6, molar mass 372.2 g/mol. Exhibits moderate solubility (0.1 M in water) and is widely used as a buffering agent in biochemical assays .

- Trisodium EDTA (Na₃HEDTA) : CAS 150-38-9, molar mass 358.2 g/mol. Higher solubility than disodium salts, making it suitable for food fortification and pharmaceutical applications .

- Tetrasodium EDTA (Na₄EDTA) : CAS 64-02-8, molar mass 380.17 g/mol. Fully deprotonated, with superior solubility (0.1 g/mL in water) and stability in alkaline conditions .

2.2 Chelation Strength and Metal Binding

- NaH₃EDTA : Partial protonation reduces its metal-binding efficiency compared to fully deprotonated forms. Likely exhibits a conditional stability constant (log K) lower than Na₂H₂EDTA or Na₃HEDTA.

- Disodium EDTA : Effective for calcium and magnesium chelation (log K ~10–11), commonly used in anticoagulants (1.2 mg/mL blood) .

- Sodium Iron EDTA (NaFeEDTA) : Food-grade NaFeEDTA demonstrates exceptional chelation strength (Qf = 3.31×10⁸), making it a preferred iron fortifier in soy sauce .

- Tetrasodium EDTA : Forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺; log K >25), utilized in detergent formulations and wastewater treatment .

Data Table: Key Properties of EDTA Salts

Research Findings and Industrial Relevance

- Degradation Efficiency : Iron(III) sodium EDTA (a related chelate) degrades tetracycline by 42% in 10 days, outperformed by iron citrate (90%) but valued for forming distinct fluorescent byproducts .

- Agricultural Use : Copper-EDTA salts (e.g., ethylenediaminetetraacetate cuprate) are microfertilizers with 16% copper content, highlighting EDTA’s role in nutrient delivery .

Actividad Biológica

Sodium trihydrogen ethylenediaminetetraacetate, commonly known as EDTA (ethylene diamine tetraacetic acid), is a chelating agent widely recognized for its ability to bind metal ions. Its biological activity has significant implications in various fields, including medicine, microbiology, and environmental science. This article explores the biological activity of EDTA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

EDTA functions primarily through chelation, a process where it forms stable complexes with metal ions. This ability allows it to disrupt biological processes that depend on these metals. The following mechanisms highlight its biological activity:

- Chelation of Metal Ions : EDTA binds to divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are essential for the structural integrity of bacterial cell walls. This destabilization leads to increased permeability and potential cell lysis in bacteria .

- Biofilm Disruption : EDTA has been shown to reduce biofilm formation by destabilizing the extracellular polymeric substances (EPS) that protect microorganisms. Studies indicate that treatment with EDTA can significantly inhibit biofilm formation in various bacterial species .

- Potentiation of Antimicrobial Agents : EDTA can enhance the efficacy of other antimicrobial agents by disrupting biofilm structures or by chelating essential metal ions needed for microbial survival .

Therapeutic Applications

EDTA has several clinical applications, particularly in treating heavy metal toxicity and infections:

- Heavy Metal Chelation : EDTA is FDA-approved for treating lead poisoning in both adults and children. It effectively binds lead ions, facilitating their excretion from the body. However, it is essential to monitor renal function during treatment due to potential nephrotoxicity .

- Antimicrobial Applications : Research has demonstrated that EDTA possesses antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. It is used in wound care to enhance the effectiveness of antibiotics and reduce biofilm-related infections .

Table 1: Summary of Key Studies on EDTA's Biological Activity

Adverse Effects and Considerations

While EDTA is generally safe when used appropriately, it can cause adverse effects such as:

- Nephrotoxicity : High doses can lead to renal failure; thus, careful dosing and monitoring are crucial .

- Electrolyte Imbalance : Chelation can deplete essential metals like zinc and copper, necessitating supplementation during therapy .

- Potential Teratogenic Effects : Use during pregnancy is contraindicated due to risks associated with metal depletion .

Q & A

Basic Research Questions

Q. How to prepare a sterile 0.5 M sodium trihydrogen ethylenediaminetetraacetate solution for cell culture applications?

- Methodology : Dissolve disodium EDTA in ultrapure water, adjust pH to 8.0 using sodium hydroxide (40 g/L NaOH), and sterilize via autoclaving (121°C, 15 psi, 20 minutes). Confirm sterility by incubating aliquots in bacterial growth media for 48 hours .

- Critical Parameters :

- pH adjustment ensures optimal chelation capacity.

- Use high-purity reagents (e.g., ≥99.5% EDTA) to avoid contaminants affecting cell viability .

Q. What analytical methods are recommended for determining the purity of this compound?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV-VIS detection at 254 nm. Compare retention times against certified EDTA standards .

- Complexometric Titration : Standardize with calcium carbonate (CaCO₃) at pH 10 (ammonia buffer) using Eriochrome Black T as an indicator. Calculate molarity via , where = CaCO₃ mass (mg) and = EDTA volume (mL) consumed .

Advanced Research Questions

Q. How to resolve contradictions in complexometric titration data when using this compound?

- Common Issues :

- Metal Ion Interference : Trace polyvalent ions (e.g., Fe³⁺, Al³⁺) compete with target ions (e.g., Ca²⁺). Add 0.1% tetrasodium EDTA to sequester interferents .

- pH Variability : Use standardized buffers (e.g., ammonia-NH₄Cl for pH 10, acetate for pH 4.7) to maintain consistent chelation efficiency .

Q. How to design experiments optimizing sodium trihydrogen EDTA for metal chelation in biological samples?

- Experimental Design :

- Concentration Optimization : Test 0.1–10 mM EDTA in blood anti-coagulation studies. Higher concentrations (≥5 mM) may disrupt cell membranes .

- Competing Ligands : Evaluate interference from citrate or ascorbate using ICP-MS to quantify free vs. chelated metal ions .

- Data Interpretation :

| Parameter | Optimal Range | Effect on Chelation |

|---|---|---|

| pH | 7.0–8.5 | Maximizes stability |

| Temperature | 4–25°C | Prevents hydrolysis |

| Ionic Strength | ≤0.1 M | Reduces competition |

Q. What advanced techniques characterize the adsorption behavior of sodium trihydrogen EDTA at interfaces?

- Neutron Reflection (NR) : Measure surface excess at air-water interfaces using deuterated surfactants. Compare with Gibbs adsorption isotherms derived from surface tension data .

- Key Findings :

- EDTA reduces interfacial tension by 25–30% at 1 mM concentrations.

- Contaminants (e.g., hydrophobic impurities) skew adsorption kinetics; pre-treat solutions with foam fractionation .

Data Contradiction Analysis

Q. Why do discrepancies arise in EDTA’s stability constants across literature studies?

- Sources of Error :

- Ionic Strength Variations : Use Davies equation corrections for activity coefficients in non-ideal solutions.

- Temperature Effects : Report stability constants at 25°C ± 0.1°C to ensure comparability .

Methodological Tables

Table 1 : EDTA Solution Standardization Protocol

Table 2 : EDTA Stability in Biological Buffers

| Buffer Type | EDTA Stability (25°C) | Metal Retention Efficiency |

|---|---|---|

| Phosphate (pH 7.4) | 30 days | 98% (Ca²⁺), 95% (Fe³⁺) |

| Acetate (pH 4.7) | 14 days | 85% (Zn²⁺), 78% (Cu²⁺) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.